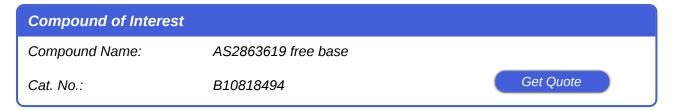


Technical Guide: Chemical and Pharmacological Properties of AS2863619 Free Base

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the chemical and pharmacological properties of **AS2863619 free base**, a potent and orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.

Core Chemical Properties

AS2863619 free base is a small molecule with the chemical name 4-[1-(2-methyl-1H-benzimidazol-5-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine.[1] Its properties make it a subject of interest for research in immunology and oncology.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for **AS2863619 free base**.



Property	Value	Solvent/Conditions	Source
Molecular Weight	405.24 g/mol	N/A	[2]
IC50 (CDK8)	0.61 nM (free base) 0.6099 nM	Cell-free assay	[3][4]
IC50 (CDK19)	4.28 nM (free base) 4.277 nM	Cell-free assay	[3]
IC50 (GSK-3β)	63.06 nM	Not Specified	
Solubility	81 mg/mL (199.88 mM)	Fresh DMSO	
60 mg/mL (148.06 mM)	DMSO	_	
4 mg/mL	Ethanol		
<1 mg/mL	Ethanol	_	
50 mg/mL	Water	_	

Note: Specific experimental data for pKa, melting point, and logP of **AS2863619 free base** are not readily available in public literature. The following sections outline the standard experimental protocols for determining these properties.

Mechanism of Action and Signaling Pathway

AS2863619 functions as a potent inhibitor of CDK8 and its paralog CDK19. Mechanistically, the inhibition of CDK8/19 by AS2863619 enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5). This enhanced STAT5 activity leads to the binding of phosphorylated STAT5 to regulatory regions of the Foxp3 gene, a master regulator of regulatory T cells (Tregs). Consequently, this promotes the expression of Foxp3, driving the conversion of conventional T cells (Tconv) and effector/memory T cells into Foxp3+ regulatory T cells. This induced Treg population plays a crucial role in immune tolerance and the suppression of inflammatory responses.





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AS2863619 signaling pathway for Treg conversion.

Experimental Protocols

This section details the methodologies for key experiments related to the chemical and pharmacological characterization of AS2863619.

Determination of IC50 (In Vitro Kinase Assay)

The half-maximal inhibitory concentration (IC₅₀) of AS2863619 against CDK8 and CDK19 can be determined using a cell-free in vitro kinase assay, such as a fluorescence-based or luminescence-based assay.

Principle: The assay measures the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate. The presence of an inhibitor reduces this activity in a concentration-dependent manner.

Generalized Protocol:

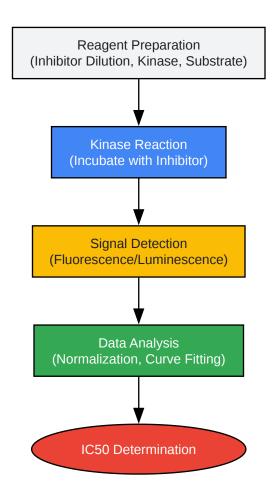
- Reagent Preparation:
 - Prepare a stock solution of AS2863619 in a suitable solvent (e.g., DMSO).
 - Create a serial dilution of the inhibitor.
 - Prepare the kinase reaction buffer containing ATP, the kinase substrate (e.g., a peptide or protein), and the respective kinase (CDK8 or CDK19).
- Assay Procedure:



- In a multi-well plate, combine the kinase, substrate, and varying concentrations of AS2863619.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at an optimal temperature for a defined period.
- Stop the reaction and measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.

Data Analysis:

- Normalize the data with respect to controls (no inhibitor for 100% activity and a potent inhibitor or no enzyme for 0% activity).
- Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.





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Generalized workflow for IC50 determination.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of AS2863619 in various solvents can be determined using the widely accepted shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Generalized Protocol:

- Preparation of Saturated Solution:
 - Add an excess amount of AS2863619 free base to a known volume of the desired solvent in a sealed container.
 - Agitate the mixture at a constant temperature for 24-72 hours to ensure equilibrium is reached.
- Phase Separation:
 - Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter.
- Quantification:
 - Determine the concentration of AS2863619 in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve with standard solutions of known concentrations is used for accurate quantification.
- Data Reporting:
 - Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.





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Workflow for the shake-flask solubility method.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of AS2863619 can be determined by potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

- · Sample Preparation:
 - Dissolve a known quantity of AS2863619 in a suitable solvent or co-solvent system.
- Titration:
 - Calibrate a pH meter with standard buffers.
 - Titrate the sample solution with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH), adding the titrant in small increments.
 - Record the pH after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid titration curve.



Melting Point Determination (Capillary Method)

The melting point of **AS2863619 free base** can be determined using the capillary method with a melting point apparatus.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.

Generalized Protocol:

- Sample Preparation:
 - Ensure the sample is dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube.
- Measurement:
 - Place the capillary tube in the heating block of a melting point apparatus.
 - Heat the sample rapidly to a temperature just below the expected melting point, then reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Lipophilicity Determination (logP)

The partition coefficient (logP), a measure of lipophilicity, can be determined experimentally using the shake-flask method or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle (Shake-Flask Method): The compound is partitioned between two immiscible liquids (typically n-octanol and water). The logP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase.

Generalized Protocol (Shake-Flask Method):



· Partitioning:

- Prepare a solution of AS2863619 in one of the phases (e.g., n-octanol).
- Mix this with the second immiscible phase (e.g., water) in a separatory funnel.
- Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.

Quantification:

- Carefully separate the two phases.
- Determine the concentration of AS2863619 in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Calculation:

- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of P.

Chemical Stability Assessment

The chemical stability of AS2863619 is assessed to understand its degradation profile under various environmental conditions.

Principle: The compound is subjected to stress conditions (e.g., elevated temperature, humidity, light, and different pH values) over time. The amount of the parent compound remaining and the formation of degradation products are monitored using a stability-indicating analytical method.

Generalized Protocol:

Stress Conditions:



- Store aliquots of AS2863619 (as a solid or in solution) under various conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated stability).
- Expose samples to light (photostability).
- Test stability in acidic, basic, and neutral aqueous solutions.
- Sample Analysis:
 - At specified time points, analyze the samples using a validated stability-indicating HPLC method that can separate the parent drug from its degradation products.
- Data Evaluation:
 - Quantify the amount of AS2863619 remaining and identify and quantify any major degradation products.
 - Determine the degradation rate and pathways.

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